
Acetic acid--2,2,3,3,4,4,5,5-octafluoropentan-1-ol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid–2,2,3,3,4,4,5,5-octafluoropentan-1-ol (1/1): is a fluorinated organic compound with the molecular formula C5H4F8O . It is known for its unique properties due to the presence of multiple fluorine atoms, which make it highly stable and resistant to degradation. This compound is used in various scientific and industrial applications, particularly in the synthesis of nanomaterials and as a surfactant.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reaction of Hexafluoropropylene Oxide with Tetrafluoroethylene: This method involves the reaction of hexafluoropropylene oxide with tetrafluoroethylene to produce octafluoropentanone, which is then reduced to octafluoropentan-1-ol.
Condensation of Fluorotoluene with Ethylborane: Another method involves the condensation of fluorotoluene with ethylborane, followed by fluorination to yield octafluoropentan-1-ol.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using the above methods, with careful control of reaction conditions to ensure high yield and purity. The reactions are usually carried out in specialized reactors designed to handle fluorinated compounds.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Acetic acid–2,2,3,3,4,4,5,5-octafluoropentan-1-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into various alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products:
Oxidation: Octafluoropentanone, octafluoropentanoic acid.
Reduction: Various alcohol derivatives.
Substitution: Fluorine-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a cosurfactant in the synthesis of silver and silver iodide nanocrystals .
- Employed in the synthesis of silver sulfide nanocrystals with characteristic surface plasmon resonance absorption .
Biology and Medicine:
- Potential applications in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry:
- Utilized in the production of specialized coatings and materials that require high chemical resistance.
Mecanismo De Acción
The mechanism by which acetic acid–2,2,3,3,4,4,5,5-octafluoropentan-1-ol exerts its effects is primarily through its interaction with other molecules via hydrogen bonding and van der Waals forces. The presence of multiple fluorine atoms enhances its ability to form strong interactions with other compounds, making it an effective surfactant and stabilizer in various chemical processes.
Comparación Con Compuestos Similares
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: A closely related compound with similar properties and applications.
1,1,2,2,3,3,4,4-Octafluoropentan-5-ol: Another fluorinated alcohol with comparable stability and reactivity.
Uniqueness: Acetic acid–2,2,3,3,4,4,5,5-octafluoropentan-1-ol is unique due to its combination of acetic acid and fluorinated alcohol moieties, which confer both acidic and fluorinated properties. This dual functionality makes it particularly useful in applications requiring both high stability and reactivity.
Propiedades
Número CAS |
1422-69-1 |
|---|---|
Fórmula molecular |
C7H8F8O3 |
Peso molecular |
292.12 g/mol |
Nombre IUPAC |
acetic acid;2,2,3,3,4,4,5,5-octafluoropentan-1-ol |
InChI |
InChI=1S/C5H4F8O.C2H4O2/c6-2(7)4(10,11)5(12,13)3(8,9)1-14;1-2(3)4/h2,14H,1H2;1H3,(H,3,4) |
Clave InChI |
BPJQPXVSWKOLQS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C(C(C(C(C(F)F)(F)F)(F)F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


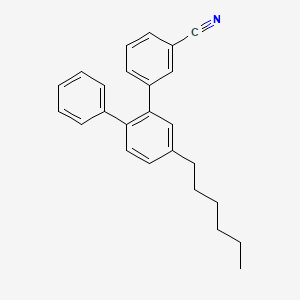
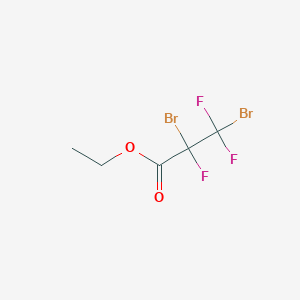


![[Bis(3,5-dimethylphenyl)-pyrrolidin-2-ylmethoxy]-tert-butyl-dimethylsilane](/img/structure/B14752906.png)
![4-[[4-methyl-4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazin-4-ium-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide;iodide](/img/structure/B14752910.png)
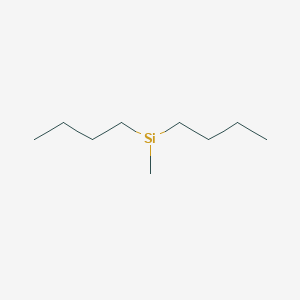
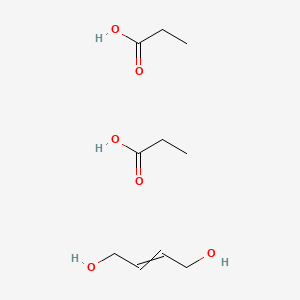
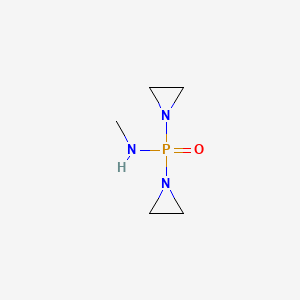
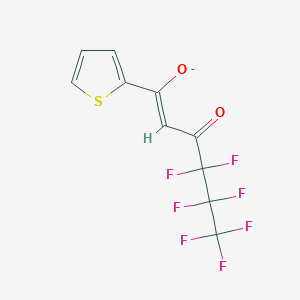
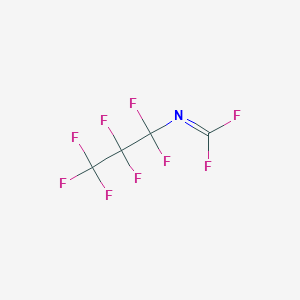
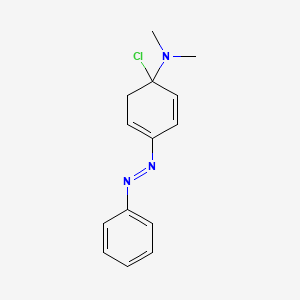
![2-(hydroxymethyl)-6-[(5E,6E)-2,3,4-trihydroxy-5,6-bis(phenylhydrazinylidene)hexoxy]oxane-3,4,5-triol](/img/structure/B14752971.png)
![N-[4-methoxy-3-[[(2-phenylpiperidin-3-yl)amino]methyl]phenyl]-N-methylmethanesulfonamide;hydrochloride](/img/structure/B14752975.png)
